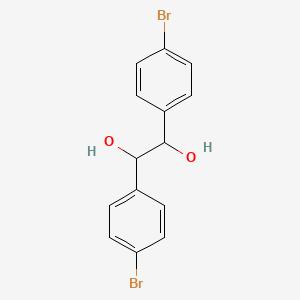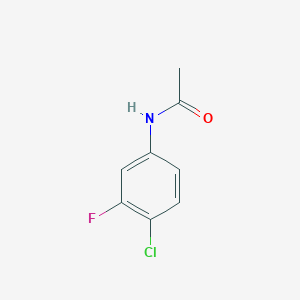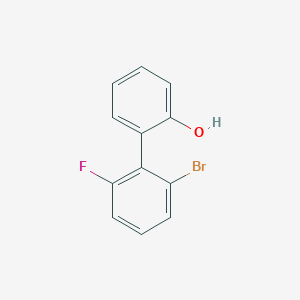
2'-Bromo-6'-fluorobiphenyl-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol is a biphenyl derivative characterized by the presence of bromine and fluorine substituents on the biphenyl scaffold. Biphenyl compounds are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol, often employs scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions. These methods are chosen for their efficiency, scalability, and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Nucleophilic Substitution: Reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated biphenyl derivatives, while nucleophilic substitution can produce biphenyl compounds with different substituents.
Scientific Research Applications
2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic substitution reactions, which can modify its structure and activity. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or materials science .
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Another biphenyl derivative with similar halogen substituents.
4-Bromo-2-fluorobiphenyl: A related compound with bromine and fluorine substituents on different positions of the biphenyl scaffold.
Uniqueness
2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including its use as a precursor in organic synthesis and its potential biological activities .
Properties
Molecular Formula |
C12H8BrFO |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H |
InChI Key |
CLVWLGHIUJUBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


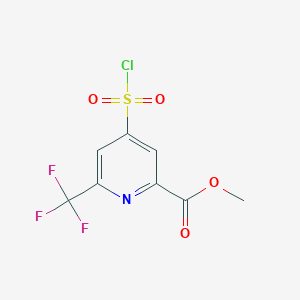

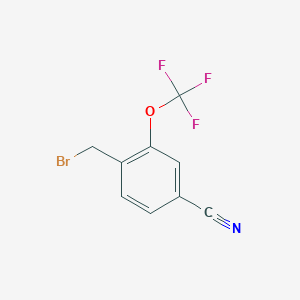
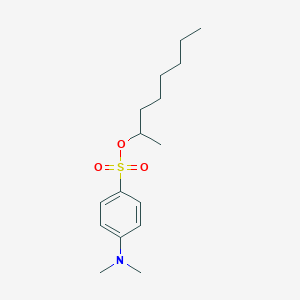
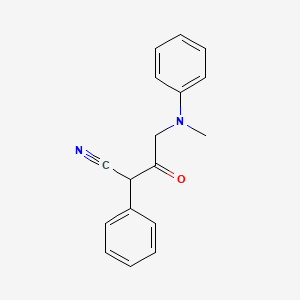
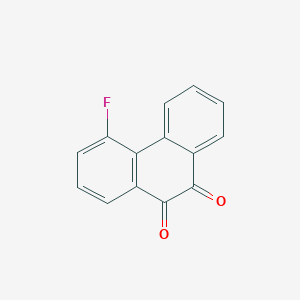
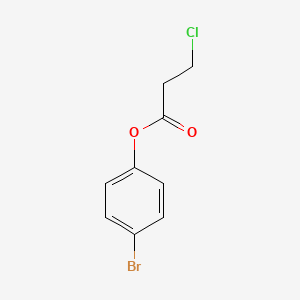
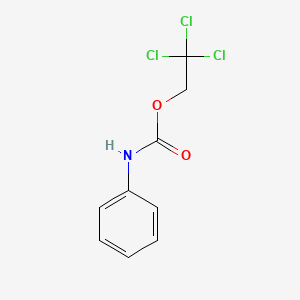
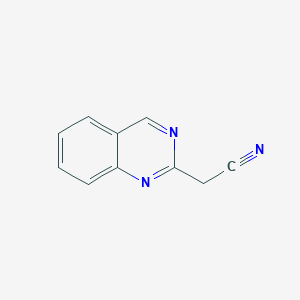
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

